Tos-PEG10-CH2CH2COOtBu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG10-CH2CH2COOtBu involves multiple steps. One common method includes the reaction of polyethylene glycol (PEG) with tosyl chloride to form the tosylated PEG intermediate. This intermediate is then reacted with tert-butyl bromoacetate to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Tos-PEG10-CH2CH2COOtBu undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: The major products are the substituted PEG derivatives.
Hydrolysis: The major product is the carboxylic acid derivative of PEG.
Scientific Research Applications
Tos-PEG10-CH2CH2COOtBu has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Tos-PEG10-CH2CH2COOtBu involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of a drug molecule to an antibody, allowing for targeted delivery to specific cells. The molecular targets and pathways involved depend on the specific drug and antibody used in the conjugate .
Comparison with Similar Compounds
Benzyl-PEG10-CH2CH2COOtBu: Similar structure but with a benzyl group instead of a tosyl group.
Other PEGylated Compounds: Various PEGylated compounds with different functional groups and chain lengths.
Uniqueness: Tos-PEG10-CH2CH2COOtBu is unique due to its specific combination of a tosyl group and a tert-butyl ester, which provides distinct reactivity and stability properties. This makes it particularly useful in the synthesis of antibody-drug conjugates and other specialized applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60O15S/c1-31-5-7-32(8-6-31)50(36,37)48-30-29-47-28-27-46-26-25-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-33(35)49-34(2,3)4/h5-8H,9-30H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYXBIICKANBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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